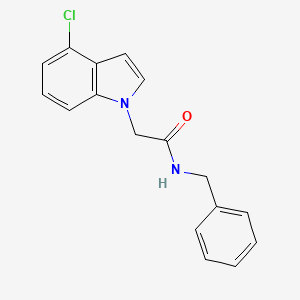![molecular formula C20H16ClNO2S2 B11138029 N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide](/img/structure/B11138029.png)
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with 2-bromo-1-(thiophen-2-yl)ethanone under basic conditions to form the intermediate 1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethanone. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-bromophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide
- N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide
- N-{1-[(4-fluorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide
Uniqueness
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide is unique due to the presence of the 4-chlorophenyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16ClNO2S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-thiophen-2-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H16ClNO2S2/c1-13-4-6-14(7-5-13)19(24)22-20(18(23)17-3-2-12-25-17)26-16-10-8-15(21)9-11-16/h2-12,20H,1H3,(H,22,24) |
InChI Key |
LDQVGOBIPNDECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137960.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137968.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11137979.png)
![6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11137984.png)
![(1E)-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B11137995.png)
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11138001.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11138010.png)
![ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11138013.png)
![benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11138015.png)

![{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11138024.png)
![N-(4-methoxyphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11138032.png)
![7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138038.png)
